N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS: 908803-69-0) is a benzothiazine-derived acetamide with the molecular formula C₁₈H₁₈F₃N₂O₂S and a molecular weight of 392.41 g/mol . Its structure features a 3,4-dihydro-2H-1,4-benzothiazin-3-one core substituted with a trifluoromethyl group at the 6-position and an acetamide side chain linked to a 2,5-dimethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug and pesticide design .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-10-3-4-11(2)13(7-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)5-6-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSQSBWYEZSKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a trifluoromethyl group and a benzothiazine moiety, which are associated with various biological activities including antimicrobial and anticancer properties.
- Molecular Formula : C19H17F3N2O2S
- Molecular Weight : 394.41 g/mol
- IUPAC Name : N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Antimicrobial Properties
Research indicates that compounds containing the benzothiazine framework exhibit significant antibacterial effects. This compound has shown notable activity against resistant strains of bacteria. This activity is likely due to the presence of the 1,2,4-triazole ring in similar compounds, which has been linked to potent antibacterial effects.
Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies have indicated that it can inhibit tumor growth across various cancer cell lines. For instance, preliminary data suggest that it may interact with specific enzymes or receptors involved in tumor progression.
Case Studies and Research Findings
-
Cell Viability Assays : In studies assessing cell viability, compounds similar to this compound have shown IC50 values indicating their effectiveness in reducing cell proliferation in cancer lines such as A549 and HCC827 .
Compound Cell Line IC50 Value (µM) Compound A A549 8.78 ± 3.62 Compound B HCC827 6.68 ± 15 - Mechanism of Action : The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific pathways related to microbial resistance and cancer cell growth.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Each step requires optimization for yield and purity:
- Step 1 : Formation of the benzothiazine core.
- Step 2 : Introduction of the trifluoromethyl group.
- Step 3 : Acetylation to form the final product.
This compound's derivatives are also being explored for enhanced biological activity and specificity against various targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiazin Class
This simpler analogue, reported in crystallographic studies, exhibits a planar benzothiazinone ring stabilized by intramolecular hydrogen bonding (N–H···O=C), a feature likely conserved in the target compound .
Acetamide Derivatives with Substituted Phenyl Groups
Several acetamide derivatives with substituted phenyl rings are documented in pesticide chemistry (Table 1):
The target compound distinguishes itself via the benzothiazinone-trifluoromethyl-acetamide triad, contrasting with the chloro-, alkoxy-, or amino-substituted phenyl groups in analogues. For example, alachlor’s 2,6-diethylphenyl group and methoxymethyl chain confer herbicidal activity by inhibiting fatty acid elongation , whereas the target’s benzothiazinone core may target different pathways, such as enzyme inhibition or receptor modulation.
Trifluoromethyl-Containing Agrochemicals
Trifluoromethyl groups are prevalent in agrochemicals due to their resistance to metabolic degradation. Examples include:
- Sulfentrazone (CAS: 122836-35-5): A triazolone herbicide with a trifluoromethyl group, inhibiting protoporphyrinogen oxidase .
- Diflufenican (CAS: 83164-33-4): A pyridinecarboxamide herbicide with a trifluoromethylphenoxy group, targeting carotenoid biosynthesis .
The target compound’s trifluoromethyl substitution at the 6-position of the benzothiazinone ring may enhance its pesticidal or herbicidal potency compared to non-fluorinated analogues. However, empirical data on its specific activity are absent in the provided evidence.
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Trifluoromethyl-Containing Analogues
Research Findings and Implications
The benzothiazinone core may interact with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-stacking, while the trifluoromethyl group enhances environmental persistence. Comparative analysis with alachlor and sulfentrazone underscores the role of substituents in determining specificity: chloro and alkoxy groups favor herbicidal activity, whereas benzothiazinones with electron-deficient rings (e.g., CF₃) may disrupt redox-sensitive pathways. Further studies on synthesis optimization, crystallographic characterization (e.g., via SHELX ), and bioassays are warranted to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
